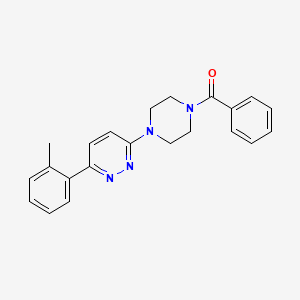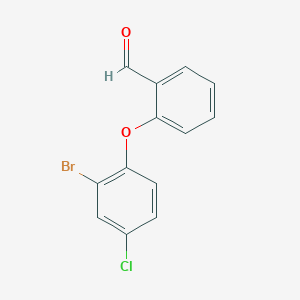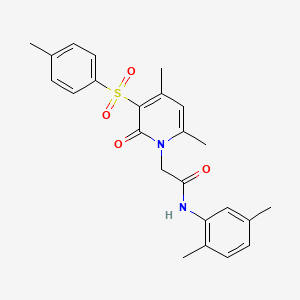![molecular formula C16H19N5O5S B3203277 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide CAS No. 1021251-36-4](/img/structure/B3203277.png)
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide
Descripción general
Descripción
The compound “N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It has a molecular formula of C21H21N7O5 and an average mass of 451.435 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[4,3-b]pyridazin-6-yl group attached to a 3,4-dimethoxyphenyl group . The exact structure can be determined using techniques such as Fourier transform infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C21H21N7O5 and an average mass of 451.435 Da . Other properties such as density, boiling point, and melting point are not specified in the searched resources.Aplicaciones Científicas De Investigación
Anticancer Properties
Research has shown that derivatives of this compound exhibit promising anticancer effects. They interfere with cancer cell growth, proliferation, and metastasis. Specific mechanisms include inhibition of key enzymes and signaling pathways involved in tumor progression .
Antimicrobial Activity
The compound demonstrates antimicrobial properties against various pathogens, including bacteria, fungi, and viruses. It may serve as a potential lead for developing novel antimicrobial agents .
Analgesic and Anti-Inflammatory Effects
Certain derivatives exhibit analgesic (pain-relieving) and anti-inflammatory activities. These properties make them relevant for managing pain and inflammation associated with various conditions .
Antioxidant Potential
The compound and its derivatives possess antioxidant activity, which helps protect cells from oxidative stress and damage. Antioxidants play a crucial role in maintaining overall health .
Antiviral Properties
Studies suggest that some derivatives have antiviral effects, making them valuable candidates for combating viral infections .
Enzyme Inhibitors
aCarbonic Anhydrase Inhibitors : These compounds may inhibit carbonic anhydrase enzymes, which are involved in processes like acid-base balance and fluid secretion . bCholinesterase Inhibitors : Relevant for conditions like Alzheimer’s disease, these inhibitors modulate cholinergic neurotransmission . cAlkaline Phosphatase Inhibitors : Alkaline phosphatase plays a role in bone health and other physiological processes . dAnti-Lipase Activity : Lipase inhibitors are explored for weight management and lipid metabolism disorders . eAromatase Inhibitors : These compounds interfere with estrogen synthesis and are used in breast cancer treatment .
Antitubercular Agents
Some derivatives exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests their potential as antitubercular drugs .
Mecanismo De Acción
Target of Action
The compound, also known as N-(2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)methanesulfonamide, is a derivative of 1,2,4-triazole . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities Similar compounds have been shown to interact with a2b receptors , which are associated with anticancer activity .
Mode of Action
Triazole derivatives are known for their ability to interact with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and specific solubility . In the case of similar compounds, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Triazole derivatives are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Pharmacokinetics
The hydrogen bond accepting and donating characteristics of triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, ie, triazole and thiadiazine, make this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Result of Action
Triazole derivatives are known to show versatile biological activities . For instance, some derivatives have shown good in vitro antimalarial activity .
Action Environment
The stability of similar compounds has been studied, showing high decomposition temperatures .
Propiedades
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O5S/c1-24-12-5-4-11(10-13(12)25-2)16-19-18-14-6-7-15(20-21(14)16)26-9-8-17-27(3,22)23/h4-7,10,17H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMICPUVKDUOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-bromophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3203204.png)
![N-(4-bromophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3203209.png)




![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3203256.png)
![8-Cinnamoyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203265.png)
![8-([1,1'-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203269.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3203283.png)
![3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203289.png)
